

# Avasimibe: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] Initially developed for the treatment of atherosclerosis and hyperlipidemia, its clinical development for these indications was halted.[1] However, recent preclinical research has unveiled its significant potential in oncology, demonstrating anti-proliferative, pro-apoptotic, and antimetastatic effects in various cancer models.[2][3] This document provides a comprehensive technical overview of Avasimibe, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

# **Chemical Structure and Physicochemical Properties**

**Avasimibe** is a synthetic acyl sulfamate derivative. Its chemical and physical properties are summarized below.

# **Table 1: Chemical and Physical Properties of Avasimibe**



| Property          | Value                                                                                                 | Reference(s) |  |
|-------------------|-------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | ((2,4,6-Tris(1-<br>methylethyl)phenyl)acetyl)sulfa<br>mic acid 2,6-bis(1-<br>methylethyl)phenyl ester | [4]          |  |
| Synonyms          | CI-1011, PD-148515                                                                                    | [5][6]       |  |
| CAS Number        | 166518-60-1                                                                                           | [7]          |  |
| Molecular Formula | C29H43NO4S                                                                                            | [1][8]       |  |
| Molecular Weight  | 501.72 g/mol                                                                                          | [7][8]       |  |
| SMILES            | CC(C)c1cc(C(C)C)c(CC(=O)N<br>S(=O)<br>(=O)Oc2c(cccc2C(C)C)C(C)C)<br>c(c1)C(C)C                        | [8]          |  |
| InChI Key         | PTQXTEKSNBVPQJ-<br>UHFFFAOYSA-N                                                                       | [1][8]       |  |
| Solubility        | Soluble to 100 mM in DMSO and to 20 mM in ethanol.                                                    | [7][9]       |  |
| Purity            | ≥98% [7][9]                                                                                           |              |  |
| Appearance        | White to off-white solid powder                                                                       | [4]          |  |

## **Mechanism of Action**

**Avasimibe**'s primary mechanism of action is the inhibition of both isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2 (also designated as SOAT1 and SOAT2).[1][5] These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[10]

## **Role in Lipid Metabolism**

By inhibiting ACAT, **Avasimibe** prevents the accumulation of cholesteryl esters within cells, particularly in macrophages within atherosclerotic plaques.[10][11] This was the foundational



hypothesis for its development as an anti-atherosclerotic agent. The inhibition of ACAT in the intestine and liver also contributes to reduced cholesterol absorption and decreased secretion of very-low-density lipoprotein (VLDL) and apolipoprotein B (apoB).[10][12]

### **Anticancer Mechanisms**

Recent research has shifted focus to **Avasimibe**'s anticancer properties, which appear to be multifactorial and extend beyond simple ACAT inhibition.

- Induction of Apoptosis and Cell Cycle Arrest: In glioblastoma and prostate cancer cells,
   Avasimibe has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G1 phase.[3][5] This is associated with the modulation of key regulatory proteins such as p53, p21, CDKs, and cyclins.[3]
- Inhibition of Metastasis: Avasimibe can suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. It has been observed to reduce the expression of EMT markers like N-cadherin, Vimentin, and Snail.[5]
- Modulation of Signaling Pathways: Avasimibe has been reported to interfere with critical cancer-related signaling pathways, including the Wnt/β-catenin and E2F-1 signaling pathways.[5][13]

# Diagram 1: Avasimibe's Primary Mechanism of Action



Click to download full resolution via product page



Caption: Avasimibe inhibits ACAT1/2, blocking cholesterol esterification.

# Diagram 2: Downstream Anticancer Signaling Pathways of Avasimibe



Click to download full resolution via product page

Caption: Avasimibe's anticancer effects via key signaling pathways.

# **Quantitative Biological Activity**

**Avasimibe**'s biological activity has been quantified in various assays, both in its original context as a lipid-lowering agent and in its more recent exploration as an anticancer compound.



**Table 2: In Vitro Inhibitory Concentrations of Avasimibe** 

| Target/Cell Line         | Assay Type                   | IC₅₀ Value | Reference(s) |
|--------------------------|------------------------------|------------|--------------|
| ACAT1 (human)            | Enzyme Inhibition            | 24 μΜ      | [5]          |
| ACAT2 (human)            | Enzyme Inhibition            | 9.2 μΜ     | [5]          |
| ACAT (general)           | Enzyme Inhibition            | 3.3 μΜ     | [7]          |
| T24 (Bladder Cancer)     | MTT Proliferation<br>Assay   | 11.18 μΜ   | [2]          |
| 5637 (Bladder<br>Cancer) | MTT Proliferation<br>Assay   | 12.03 μΜ   | [2]          |
| U251 (Glioblastoma)      | Proliferation Assay<br>(48h) | 20.29 μΜ   | [3]          |
| U87 (Glioblastoma)       | Proliferation Assay<br>(48h) | 28.27 μΜ   | [3]          |

## **Table 3: Summary of A-PLUS Clinical Trial Lipid Results**

The **Avasimibe** and Progression of Lesions on UltraSound (A-PLUS) trial was a key study in the drug's development for atherosclerosis.

| Treatment Group (daily dose) | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Apolipoprotein B | Reference(s) | | --- | --- | --- | --- | Placebo | +1.7% | - | - |[11] | | Avasimibe 50 mg | +7.8%\* | - | - |[11] | | Avasimibe 250 mg | +9.1%\* | - | - |[11] | | Avasimibe 750 mg | +10.9%\* | Significant Reduction\*\* | Significant Reduction\*\* |[11] |

Despite some favorable effects on triglycerides, the unexpected increase in LDL cholesterol was a contributing factor to the discontinuation of its development for atherosclerosis.[1]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments frequently cited in **Avasimibe** research.

<sup>\*\*</sup>P<0.05 vs. placebo. \*P≤0.01 vs. placebo.



# **Cell Viability and Proliferation (MTT Assay)**

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

#### Protocol:

- Cell Seeding: Plate cells (e.g., T24, U87) in a 96-well plate at a density of approximately 3,000-10,000 cells per well in 200 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.[1][2]
- Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of **Avasimibe** (e.g., 0, 5, 10, 20, 40, 80 μM). Include a vehicle control (e.g., DMSO).[1]
- Incubation: Incubate the cells with **Avasimibe** for the desired period (e.g., 48 hours).[1]
- MTT Addition: Add 20 μL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.[1]
- Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[1]
- Absorbance Reading: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

## **Protein Expression Analysis (Western Blot)**

Western blotting is used to detect and quantify specific proteins in a sample.

#### Protocol:

Cell Lysis: Treat cells in 6-well plates with desired concentrations of Avasimibe for a
specified time (e.g., 48 hours). Harvest the cells and lyse them on ice for 30 minutes in RIPA
buffer supplemented with protease and phosphatase inhibitors.[1][11]



- Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[11]
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 7.5-12.5% SDS-polyacrylamide gel.[1]
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][11]
- Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1%
   Tween 20 (TBST) for 2 hours at room temperature.[1][11]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, CDK2, N-cadherin, β-actin) overnight at 4°C.[11]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

## In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of a compound in a living organism.

#### Protocol:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g.,  $2 \times 10^7$  T24 cells or  $1 \times 10^7$  U87 cells) in 150  $\mu$ L of PBS into the dorsal flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).[1][11]
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly assign mice into control and treatment groups (n=6 per group).[1][11]
- Treatment Administration: Administer Avasimibe intraperitoneally at a specified dose (e.g., 15 or 30 mg/kg) and schedule (e.g., every other day for 18-35 days). The control group



receives the vehicle solution (e.g., PBS with 1% Tween 80).[1][11]

- Tumor Measurement: Measure tumor dimensions with a caliper at regular intervals and calculate the tumor volume using the formula: (Length × Width²) / 2.[1]
- Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and photograph the tumors. Tumors can be further processed for histological (H&E staining) or immunohistochemical (e.g., Ki-67) analysis.[1]

# Diagram 3: Experimental Workflow for In Vivo Xenograft Study





Click to download full resolution via product page

Caption: Workflow of a typical **Avasimibe** in vivo anticancer study.



## **Conclusion and Future Directions**

Avasimibe is a well-characterized ACAT inhibitor with a complex biological profile. While its initial development for cardiovascular disease was unsuccessful, it has been repurposed as a valuable tool for cancer research. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis in various cancer models highlights its potential as a therapeutic candidate. Future research should focus on elucidating the precise molecular interactions that drive its anticancer effects, exploring its efficacy in combination with other chemotherapeutic agents, and further evaluating its safety profile in the context of oncology. The detailed experimental protocols provided herein should facilitate further investigation into the promising therapeutic applications of Avasimibe.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARy signaling pathway in bladder cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer [mdpi.com]
- 5. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 6. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plaque REgression with Cholesterol absorption Inhibitor or Synthesis inhibitor Evaluated by IntraVascular UltraSound (PRECISE-IVUS Trial): Study protocol for a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avasimibe: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665837#avasimibe-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com